molecular formula C39H47NO3 B12042021 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate CAS No. 355429-28-6

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12042021
CAS No.: 355429-28-6
M. Wt: 577.8 g/mol
InChI Key: HAHIGFFIDLFLFN-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with heptylphenyl groups and a carboxylate ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 4-heptylbenzene with an appropriate acyl chloride to introduce the oxoethyl group. This is followed by a condensation reaction with 8-methylquinoline-4-carboxylic acid to form the final ester product. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxoethyl group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The quinoline core is known to interact with DNA and RNA, potentially influencing gene expression and protein synthesis .

Properties

CAS No.

355429-28-6

Molecular Formula

C39H47NO3

Molecular Weight

577.8 g/mol

IUPAC Name

[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C39H47NO3/c1-4-6-8-10-12-16-30-19-23-32(24-20-30)36-27-35(34-18-14-15-29(3)38(34)40-36)39(42)43-28-37(41)33-25-21-31(22-26-33)17-13-11-9-7-5-2/h14-15,18-27H,4-13,16-17,28H2,1-3H3

InChI Key

HAHIGFFIDLFLFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CCCCCCC)C

Origin of Product

United States

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